molecular formula C13H17NO2 B3008783 N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide CAS No. 1396795-46-2

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide

Cat. No. B3008783
CAS RN: 1396795-46-2
M. Wt: 219.284
InChI Key: SNNZGGFZPPWZTB-UHFFFAOYSA-N
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Description

The compound "N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide" is a cyclopropane derivative, which is a class of compounds characterized by a three-membered ring structure with high ring strain. This particular compound contains a carboxamide functional group attached to the cyclopropane ring and a phenylpropyl substituent with a hydroxyl group. Cyclopropane derivatives are of significant interest due to their presence in various biologically active compounds and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of cyclopropane carboxamide derivatives is a topic of interest in several studies. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the reaction of arylamines with an acid chloride in methylene chloride, as described in the synthesis of related compounds . Similarly, the synthesis of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide derivatives involves a condensation reaction of chalcone derivatives with malononitrile and ammonium acetate . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined and showed that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond . Although the exact structure of "this compound" is not provided, similar analytical techniques could be used to elucidate its structure.

Chemical Reactions Analysis

Cyclopropane carboxamides can undergo various chemical reactions due to the presence of functional groups that offer reactive sites. For example, the presence of a carboxamide group can participate in acylation, amidogen, and hydroxymethylation reactions, as seen in the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide . The hydroxyl group in "this compound" could also be involved in reactions such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be inferred from their structural features. The cyclopropane ring imparts a degree of rigidity and strain, which can influence the compound's reactivity and physical properties. The presence of substituents like the phenyl group and hydroxyl group can affect the compound's solubility, boiling point, and melting point. The electronic properties of the phenyl ring, such as electron-donating or electron-withdrawing effects, can also influence the chemical behavior of the carboxamide group .

Scientific Research Applications

Antidepressant Potential and NMDA Receptor Antagonism

One area of application involves the synthesis and evaluation of cyclopropane derivatives as potential antidepressants. Compounds synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and those with the E configuration from (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid have shown significant potential as antidepressants. For instance, derivatives like midalcipran (INN) have progressed to phase III clinical evaluation due to their effectiveness in pharmacological animal tests of antidepressant activity, potentially offering new avenues for treating depression without some of the side effects associated with traditional medications (Bonnaud et al., 1987). Additionally, the design and synthesis of new NMDA receptor antagonists based on cyclopropane derivatives, such as milnacipran and its derivatives, provide a novel prototype for developing potent antagonists for therapeutic applications, particularly in addressing neurological conditions (Shuto et al., 1995).

Synthetic Chemistry and Material Science

In the field of synthetic chemistry, cyclopropane derivatives serve as crucial intermediates and building blocks. The development of catalytic processes for the intermolecular amidation and imidation of unactivated alkanes using copper catalysis illustrates the potential of cyclopropane compounds in creating complex molecules with high specificity and efficiency. This method opens up new possibilities for constructing N-alkyl products and exploring reaction mechanisms that favor functionalization at secondary C–H bonds over tertiary ones, even allowing reactions at primary C–H bonds (Tran et al., 2014).

Bio-based Production and Biotechnology

Cyclopropane derivatives are also highlighted in biotechnological applications, particularly in the bio-based production of monomers and polymers. Metabolic engineering strategies have been developed for the bio-based production of various monomers, including diamines, dicarboxylic acids, and ω-amino acids, which are essential for synthesizing polyamides and other polymers. These strategies exemplify the integration of synthetic biology and chemical synthesis in creating sustainable and environmentally friendly production pathways for essential industrial chemicals (Chung et al., 2015).

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12(10-4-2-1-3-5-10)8-9-14-13(16)11-6-7-11/h1-5,11-12,15H,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNZGGFZPPWZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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